molecular formula C15H15ClN2O2S B5878320 N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea

N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea

Cat. No. B5878320
M. Wt: 322.8 g/mol
InChI Key: WZBONCPJUOFXET-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, also known as AG-3-5, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiourea family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neuroscience, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential to modulate the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders. In immunology, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways. In addition, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of ion channels in neurons, which could contribute to its effects on neurological function.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis, which could contribute to its anti-cancer effects. In neurons, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of ion channels, which could affect neuronal excitability and synaptic transmission. In immune cells, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of cytokines and chemokines, which could contribute to its effects on immune function.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent biological activity in several scientific research fields. However, there are also some limitations to its use in lab experiments. N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have low solubility in aqueous solutions, which could limit its use in certain experimental settings. In addition, the mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, which could complicate its use in some experimental designs.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea. One area of interest is the development of more potent and selective analogs of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, which could have improved biological activity and reduced toxicity. Another area of interest is the exploration of the mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, which could provide insights into its potential therapeutic applications. Finally, there is a need for further studies on the safety and toxicity of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, particularly in vivo, to determine its potential as a therapeutic agent.
Conclusion
In conclusion, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have potent biological activity in several scientific research fields, including cancer research, neuroscience, and immunology. The synthesis method for N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been optimized to yield high purity, and its mechanism of action is believed to involve the inhibition of several key enzymes and signaling pathways. While there are some limitations to its use in lab experiments, there are also several future directions for research on N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, including the development of more potent and selective analogs and further studies on its safety and toxicity.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea involves the reaction of 3-chloroaniline with 3,4-dimethoxybenzaldehyde in the presence of thiourea and a base catalyst. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been reported in several scientific publications, and has been optimized to yield high purity N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-19-13-7-6-12(9-14(13)20-2)18-15(21)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBONCPJUOFXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea

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